![molecular formula C11H20BrNO B13950866 2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13950866.png)
2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol is a complex organic compound characterized by a spirocyclic structure. This compound features a bromomethyl group and an azaspiro nonane core, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol typically involves multiple steps. One common method starts with the preparation of the azaspiro nonane core, followed by the introduction of the bromomethyl group and the ethanol moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ethanol group into an aldehyde or carboxylic acid.
Reduction: The bromomethyl group can be reduced to a methyl group.
Substitution: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can produce a variety of derivatives depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol exerts its effects involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can alter the function of the target molecule, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: This compound shares a similar spirocyclic structure but lacks the bromomethyl and ethanol groups.
2-(Bromomethyl)-1,7-dioxaspiro[4.4]nonane: Similar in structure but with different functional groups.
Uniqueness
2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol is unique due to its combination of a bromomethyl group and an azaspiro nonane core. This combination provides distinct chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C11H20BrNO |
|---|---|
Molekulargewicht |
262.19 g/mol |
IUPAC-Name |
2-[8-(bromomethyl)-2-azaspiro[4.4]nonan-2-yl]ethanol |
InChI |
InChI=1S/C11H20BrNO/c12-8-10-1-2-11(7-10)3-4-13(9-11)5-6-14/h10,14H,1-9H2 |
InChI-Schlüssel |
IDDNDTGUODJUEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCN(C2)CCO)CC1CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-Chloro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13950796.png)
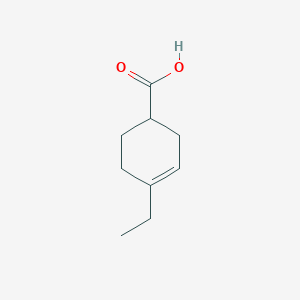
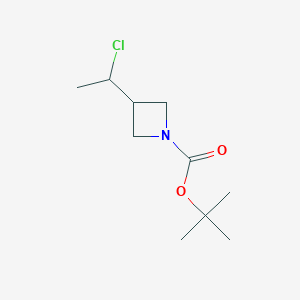
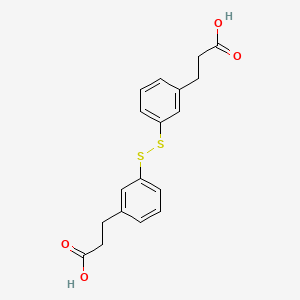
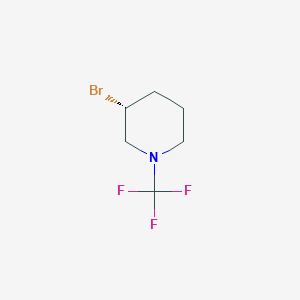

![1H-Pyrimido[1,2-a]quinoline-2-acetic acid, 1-oxo-, ethyl ester](/img/structure/B13950822.png)
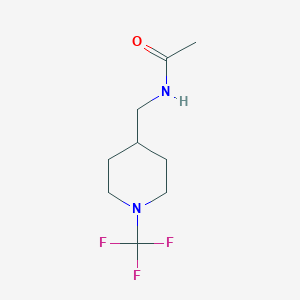
![tert-Butyl 4-isopropoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B13950830.png)


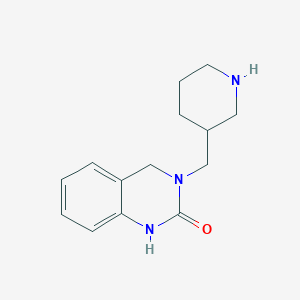
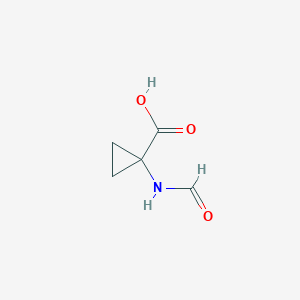
![2-Chloro-5-[3-(4-isopropoxy-benzoyl)-thioureido]-benzoic acid](/img/structure/B13950851.png)
